Product packaging for Methyl 1-oxaspiro[2.5]octane-2-carboxylate(Cat. No.:CAS No. 33717-87-2)

Methyl 1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B188644
CAS No.: 33717-87-2
M. Wt: 170.21 g/mol
InChI Key: NJSZVKRLALSUAD-UHFFFAOYSA-N
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Description

Contextualization of Spiro Compounds in Organic Chemistry

Spiro compounds are a unique class of organic molecules characterized by a distinctive architecture where at least two rings are connected by a single, common atom known as the spiroatom. wikipedia.orgvedantu.com This structural feature imparts a three-dimensional nature that distinguishes them from fused or bridged ring systems. tandfonline.com The rings can be either carbocyclic (composed entirely of carbon atoms) or heterocyclic (containing one or more non-carbon atoms). wikipedia.org The inherent rigidity and defined spatial arrangement of substituents make spirocycles attractive scaffolds in various chemical disciplines. nih.gov

The nomenclature of spiro compounds follows specific IUPAC rules, with the prefix "spiro" followed by brackets containing the number of atoms in each ring, starting with the smaller ring, separated by a period. youtube.com This systematic naming allows for the unambiguous identification of these complex structures.

Significance of Oxaspiro Systems in Chemical Research

Oxaspiro systems, a subclass of heterocyclic spiro compounds, incorporate an oxygen atom within one or both of the spirocyclic rings. ontosight.ai The presence of the oxygen atom can significantly influence the molecule's physicochemical properties, such as solubility and lipophilicity. nih.govnih.gov Research has shown that the incorporation of an oxygen atom into a spirocyclic unit can dramatically improve water solubility. nih.govnih.govrsc.org

These compounds are of considerable interest in medicinal chemistry and drug discovery. dndi.orgnih.govresearchgate.net The rigid framework of oxaspirocycles can help to lock a molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for biological targets. nih.govtandfonline.com Furthermore, oxaspiro motifs are found in a number of natural products, highlighting their biological relevance. rsc.org The synthesis of oxaspiro compounds can be challenging but is an active area of research, with methods like iodocyclization and Prins-pinacol annulation being explored. nih.govnih.govacs.org

Historical Context of Methyl 1-Oxaspiro[2.5]octane-2-carboxylate Research

Current State of Research on this compound

Current research on this compound and its analogs focuses on their synthesis and potential applications as building blocks in organic synthesis. The compound itself is recognized as a complex organic molecule with relevance in synthetic organic chemistry. evitachem.com While specific biological activity studies on this exact molecule are not widely published, related spiro compounds are being investigated for various therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects.

The development of efficient and stereoselective synthetic routes to access highly functionalized spirocycles, including oxaspiro systems, remains a key area of interest. researchgate.netnih.gov Modern synthetic strategies are crucial for enabling the exploration of their potential in medicinal chemistry and materials science. nih.govontosight.ai The general class of oxaspirocycles is gaining recognition for its potential to create novel chemical entities with improved drug-like properties. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O3 B188644 Methyl 1-oxaspiro[2.5]octane-2-carboxylate CAS No. 33717-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-oxaspiro[2.5]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-11-8(10)7-9(12-7)5-3-2-4-6-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSZVKRLALSUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2(O1)CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33717-87-2
Record name Methyl 1-oxaspiro(2.5)octane-2-carboxylate
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Record name NSC195104
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Strategies for Methyl 1 Oxaspiro 2.5 Octane 2 Carboxylate

Classical and Contemporary Synthetic Routes

The assembly of Methyl 1-oxaspiro[2.5]octane-2-carboxylate can be achieved through logical sequences that build the molecule's core components. These routes primarily involve the formation of the ester and the spiro-epoxide ring system.

The methyl ester group in the target molecule is a critical functional handle. A common and direct method for its installation is the esterification of the corresponding carboxylic acid, 1-oxaspiro[2.5]octane-2-carboxylic acid.

The Fischer esterification is a classic acid-catalyzed reaction that can be employed for this purpose. In this process, the carboxylic acid is treated with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the methanol. The equilibrium-driven nature of the reaction often requires the removal of water to achieve high yields of the desired ester. masterorganicchemistry.com This method is particularly effective for large-scale, cost-efficient synthesis. masterorganicchemistry.com

An analogous synthesis has been described for a related derivative, Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate, which is prepared by reacting 6-propyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol, often facilitated by a catalyst to drive the conversion. smolecule.com

Table 1: Representative Esterification Reaction

Reactant Reagent Catalyst Product

The defining structural feature of the target molecule is the 1-oxaspiro[2.5]octane system, which consists of an oxirane (epoxide) ring sharing a single carbon atom with a cyclohexane (B81311) ring. wikipedia.org The formation of this spiro-epoxide can be approached in several ways.

One prominent method involves the reaction of a cyclic ketone with a sulfur ylide, known as the Corey-Chaykovsky reaction. For instance, the synthesis of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane is achieved by treating 2,2,3,6-tetramethyl-1-cyclohexanone with dimethylsulfonium methylide. google.com This ylide acts as a methylene-transfer agent, attacking the carbonyl carbon of the ketone and subsequently displacing the dimethyl sulfide (B99878) to form the epoxide ring in a single step. google.com A similar strategy using cyclohexanone (B45756) and an appropriate sulfur ylide bearing the carboxylate group could yield the target scaffold.

Another pathway involves the epoxidation of a precursor containing an exocyclic double bond. This would start with 1-methylenecyclohexane, which can be epoxidized using various reagents to form the spiro-epoxide ring.

The opening of the epoxide ring is a characteristic reaction of this system. Under acidic conditions, the reaction proceeds with the nucleophile attacking the more substituted carbon atom due to the partial carbocationic character in the transition state. libretexts.orgyoutube.com Conversely, base-catalyzed ring-opening occurs via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. libretexts.orgyoutube.com

The Darzens reaction, or glycidic ester condensation, is a powerful and direct method for synthesizing α,β-epoxy esters (glycidic esters). wikipedia.org This reaction is particularly well-suited for the synthesis of this compound. The condensation involves the reaction of a ketone, in this case, cyclohexanone, with an α-haloester, such as methyl chloroacetate (B1199739) or methyl bromoacetate, in the presence of a base. wikipedia.orgorganic-chemistry.org

The mechanism proceeds through the following key steps:

Enolate Formation: A base, such as sodium ethoxide or another strong base, deprotonates the α-carbon of the haloester, creating a resonance-stabilized enolate. wikipedia.orglscollege.ac.inyoutube.com

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of cyclohexanone, forming a new carbon-carbon bond and creating a halohydrin intermediate. lscollege.ac.in

Intramolecular Sₙ2 Cyclization: The newly formed alkoxide anion attacks the carbon bearing the halogen in an intramolecular Sₙ2 fashion, displacing the halide ion to form the final epoxide ring. wikipedia.orgyoutube.com

This condensation efficiently constructs both the C-C bond and the epoxide ring in a single synthetic sequence. lscollege.ac.in The use of phosphazene bases has also been reported to promote Darzens reactions under mild conditions, affording high yields with minimal side products. nih.gov

Table 2: Darzens Reaction for this compound

Ketone α-Haloester Base Product

Stereoselective and Asymmetric Synthesis Approaches

The creation of spirocycles with defined stereochemistry is a significant challenge in modern organic synthesis, driven by the importance of these scaffolds in drug discovery due to their rigid three-dimensional structures. rsc.orgacs.org

Achieving enantioselectivity in the synthesis of spirocyclic compounds like this compound is a formidable challenge. acs.org The development of asymmetric variants of the Darzens reaction has been a focus of research, aiming to control the formation of the stereocenters. organic-chemistry.org These methods often rely on the use of chiral phase-transfer catalysts, chiral bases, or chiral auxiliaries attached to the reactants to influence the facial selectivity of the nucleophilic attack.

While the development of highly enantioselective Darzens reactions remains an area of active research, concepts from stereoselective aldol (B89426) additions are often applicable since the initial step of the Darzens reaction is an aldol-type addition. organic-chemistry.org Catalytic asymmetric assembly of spirocyclic scaffolds from simple starting materials is a key goal, with nickel-catalyzed cyclizations showing promise for producing enantioenriched spiro compounds with excellent selectivity. acs.org

When a substituted cyclohexanone is used as the starting material in a Darzens reaction, or when further substitutions are made on the resulting spirocycle, the issue of diastereoselectivity arises. The stereochemical outcome of the reaction can be influenced by the reaction conditions. The initial attack of the enolate on the ketone creates two new stereocenters, leading to the possibility of syn and anti diastereomeric halohydrin intermediates. organic-chemistry.org

The final cis/trans ratio of the epoxide can be determined by either kinetic or thermodynamic control. lscollege.ac.in Under kinetic control, the major product is the one that is formed fastest. However, if the halohydrin intermediate can epimerize under the basic reaction conditions before ring closure, the reaction falls under thermodynamic control, favoring the product that arises from the more stable diastereomeric intermediate. lscollege.ac.in

Achieving high diastereoselectivity is critical, and various methodologies have been developed to control the formation of spirocyclic systems. nih.govnih.gov For example, acid-catalyzed cyclization has been shown to produce spirocyclic diketopiperazines with high diastereoselectivity (up to >98:2). nih.gov The rigid nature of spirocyclic scaffolds means that the relative configuration of substituents can significantly impact biological activity, making diastereoselective control a crucial aspect of their synthesis. rsc.org

Catalytic Methods in Synthesis

The catalytic epoxidation of α,β-unsaturated carbonyl compounds, such as the precursor to this compound (likely Methyl 2-cyclohexylideneacetate), is a highly researched area. Catalytic methods offer advantages in terms of efficiency, selectivity, and sustainability. Key catalytic approaches include organocatalysis and metal-based catalysis.

Organocatalytic Epoxidation:

Organocatalysis provides a metal-free alternative for the asymmetric epoxidation of α,β-unsaturated esters. Chiral amines and their derivatives are often employed to activate the substrate towards nucleophilic attack by an oxidant. For instance, cinchona alkaloids and their derivatives have been successfully used as phase-transfer catalysts for the epoxidation of α,β-unsaturated ketones, a reaction closely related to the synthesis of the target molecule. acs.org These catalysts can facilitate the reaction between an aqueous oxidant and the organic-soluble substrate, often with high yields and enantioselectivities. acs.org The use of primary amine salts in combination with an oxidant like hydrogen peroxide has also been demonstrated for the epoxidation of cyclic enones. mdpi.com

Metal-Based Catalytic Epoxidation:

Transition metal complexes are powerful catalysts for epoxidation reactions. For the asymmetric epoxidation of α,β-unsaturated esters, lanthanide complexes have shown significant promise. A notable example is the use of an yttrium-biphenyldiol complex, which effectively catalyzes the epoxidation of a variety of α,β-unsaturated esters with high yields and excellent enantioselectivity (up to 99% ee). organic-chemistry.orgnih.gov This system demonstrates good reactivity, allowing for low catalyst loadings. nih.gov For β-alkyl substituted α,β-unsaturated esters, a related yttrium-BINOL catalyst has been reported to provide high enantioselectivities. nih.gov

Another approach involves iron catalysis. Iron(II) triflate in combination with specifically designed phenanthroline ligands has been developed for the asymmetric epoxidation of acyclic β,β-disubstituted enones, a substrate class that can be challenging. nih.gov This method provides access to highly enantioenriched α,β-epoxyketones. nih.gov

The table below summarizes representative catalytic systems applicable to the epoxidation of substrates analogous to the precursor of this compound.

Catalyst SystemSubstrate TypeOxidantSolventYieldEnantiomeric Excess (ee)Reference
Yttrium-biphenyldiol complexα,β-Unsaturated estersCumene hydroperoxideToluene (B28343)up to 97%up to 99% organic-chemistry.orgnih.gov
Amide-based Cinchona alkaloids (PTC)α,β-Unsaturated ketonesPotassium hypochloriteTolueneup to 99%up to >99% acs.org
Iron(II) triflate / Phenanthroline ligandAcyclic β,β-disubstituted enonesPeracetic acidAcetonitrile-up to 92% nih.gov
Primary amine salt (e.g., (1R,2R)-1,2-diphenylethane-1,2-diamine mono-(S)-TRIP salt)Cyclic enonesHydrogen peroxide-33-84%92-99% mdpi.com

Corey-Chaykovsky Reaction:

While not strictly a catalytic cycle in its original form, the Corey-Chaykovsky reaction is a highly effective method for the synthesis of epoxides from carbonyl compounds and represents a viable route to this compound. wikipedia.orgorganic-chemistry.org This reaction involves the use of a sulfur ylide, typically generated in situ from a sulfonium (B1226848) salt and a base, to convert a ketone to an epoxide. organic-chemistry.orgnih.gov The reaction is known for its high yields and diastereoselectivity. wikipedia.org Catalytic versions of the Corey-Chaykovsky reaction have been developed, often employing chiral sulfides that can be used in substoichiometric amounts. organic-chemistry.org

Scale-Up and Industrial Production Methodologies

The transition from a laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact.

Reaction Choice for Scale-Up:

The Corey-Chaykovsky reaction is a strong candidate for large-scale synthesis due to its generally mild reaction conditions and the commercial availability of the necessary reagents. mdpi.com Its application in various industries, including pharmaceuticals and agrochemicals, suggests its robustness for industrial production. mdpi.com

Catalytic methods, particularly those with high turnover numbers and efficiencies, are also attractive for industrial applications. The yttrium-catalyzed epoxidation, with its low catalyst loadings (as low as 0.5-2 mol%), presents a potentially cost-effective and efficient route. nih.gov Similarly, phase-transfer catalysis using cinchona alkaloids offers operational simplicity and the potential for catalyst recycling, which are significant advantages on a large scale. acs.orgnih.gov

Process Optimization and Engineering:

For any chosen method, optimization of reaction parameters is crucial for industrial-scale production. This includes:

Solvent Selection: Choosing a solvent that is effective, safe, and easily recoverable is paramount. For instance, while solvents like toluene are effective, greener alternatives would be preferable.

Temperature and Concentration Control: Maintaining optimal temperature and concentration is critical for maximizing yield and minimizing side reactions. This may require specialized reactor designs with efficient heat exchange systems.

Reagent Addition and Mixing: The rate of addition of reagents and efficient mixing are key to ensuring consistent reaction progress and avoiding localized "hot spots."

Work-up and Purification: Developing a streamlined and scalable work-up and purification protocol is essential. This could involve extraction, distillation, or crystallization. The use of chromatography, common in laboratory settings, is often less practical for large-scale production.

Continuous Flow Synthesis:

Continuous flow chemistry offers several advantages for the scale-up of epoxide synthesis. It allows for better control over reaction parameters, improved safety due to smaller reaction volumes at any given time, and the potential for higher throughput. This methodology could be particularly beneficial for exothermic reactions like epoxidations.

Catalyst Recovery and Reuse:

For catalytic processes, the ability to recover and reuse the catalyst is a major economic and environmental consideration. Heterogenizing homogeneous catalysts by anchoring them to a solid support is a common strategy to facilitate separation and recycling. mdpi.com For phase-transfer catalysts, their separation from the product stream needs to be efficiently managed.

Chemical Transformations and Reactivity Profile of Methyl 1 Oxaspiro 2.5 Octane 2 Carboxylate

Ring-Opening Reactions of the Oxirane Moiety

The three-membered epoxide ring is characterized by significant ring strain (approximately 13 kcal/mol), which is the driving force for its cleavage by a variety of reagents. masterorganicchemistry.com The regioselectivity of these ring-opening reactions is highly dependent on the reaction conditions, specifically whether they are conducted under nucleophilic (basic) or acidic catalysis. d-nb.info

Under basic or neutral conditions, the ring-opening of epoxides proceeds via an SN2 mechanism. In this pathway, a strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. For asymmetrically substituted epoxides, the attack preferentially occurs at the less sterically hindered carbon atom. d-nb.infolibretexts.org

In the case of Methyl 1-oxaspiro[2.5]octane-2-carboxylate, the oxirane ring is comprised of a quaternary spiro carbon (C1) and a tertiary carbon (C2) which is bonded to the methyl carboxylate group. The C2 position is sterically less encumbered than the spiro center. Consequently, nucleophilic attack is expected to occur exclusively at the C2 carbon, leading to the cleavage of the C2-O bond. This results in the formation of a tertiary alcohol at the C1 (spiro) position of the cyclohexane (B81311) ring. This reaction is a classic example of regioselective synthesis, yielding a single major product.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles.

Nucleophile (Nu⁻)Reagent/ConditionsProduct
Hydroxide (B78521)NaOH, H₂OMethyl 1-hydroxy-1-(hydroxymethyl)cyclohexanecarboxylate
AlkoxideRONa, ROHMethyl 1-hydroxy-1-(alkoxymethyl)cyclohexanecarboxylate
AmineRNH₂, HeatMethyl 1-hydroxy-1-((alkylamino)methyl)cyclohexanecarboxylate
CyanideNaCN, DMSOMethyl 1-cyano-1-(hydroxymethyl)cyclohexanecarboxylate

This table represents predicted outcomes based on established principles of epoxide chemistry.

The mechanism of epoxide ring-opening changes significantly under acidic conditions. The reaction is initiated by the protonation of the epoxide oxygen, which makes it a much better leaving group. masterorganicchemistry.com This is followed by the attack of a nucleophile. The regioselectivity of this attack on an unsymmetrical protonated epoxide is determined by a balance of steric and electronic factors, often having characteristics of both SN1 and SN2 reactions. libretexts.org

For epoxides with a tertiary carbon, the transition state has significant carbocationic character, and the nucleophile will preferentially attack the more substituted carbon that can better stabilize the developing positive charge. masterorganicchemistry.comlibretexts.org In this compound, the quaternary spiro carbon (C1) can stabilize a positive charge more effectively than the tertiary carbon (C2). Therefore, under acidic conditions, the nucleophilic attack occurs at the C1 spiro center. This results in the cleavage of the C1-O bond and the formation of a product where the nucleophile is attached to the cyclohexane ring at the C1 position, and a tertiary alcohol is formed at C2. This process often occurs with trans-stereochemistry. libretexts.org

A similar rearrangement has been observed in related tetramethyl-1-oxaspiro[2.5]octane systems when treated with Lewis acids. google.com

Reagent/ConditionsNucleophileProduct
H₃O⁺ (aq. Acid)H₂OMethyl 2-hydroxy-2-(1-hydroxycyclohexyl)carboxylate
ROH, H⁺ROHMethyl 2-(1-alkoxycyclohexyl)-2-hydroxycarboxylate
Anhydrous HXX⁻ (e.g., Br⁻, Cl⁻)Methyl 2-(1-halocyclohexyl)-2-hydroxycarboxylate

This table outlines the predicted products based on the principles of acid-catalyzed epoxide ring-opening.

Functional Group Interconversions at the Carboxylate Ester

The methyl ester group of the title compound can be transformed into other functional groups through standard organic reactions.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 1-oxaspiro[2.5]octane-2-carboxylic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This is a reversible reaction, typically carried out by heating the ester in water with a catalytic amount of a strong acid (e.g., H₂SO₄). To drive the equilibrium towards the carboxylic acid, an excess of water is used. acs.org

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process where the ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. masterorganicchemistry.com

ReactionReagents/ConditionsIntermediate/Final Product
Acid-Catalyzed HydrolysisH₂O, H₂SO₄ (cat.), Heat1-Oxaspiro[2.5]octane-2-carboxylic acid
Base-Catalyzed Hydrolysis1. NaOH, H₂O/MeOH, Heat2. H₃O⁺ (workup)Sodium 1-oxaspiro[2.5]octane-2-carboxylate / 1-Oxaspiro[2.5]octane-2-carboxylic acid

The methyl ester can be converted into other esters or amides.

Transesterification : This reaction involves heating the methyl ester with a different alcohol (R'OH) in the presence of an acid or base catalyst. This process is an equilibrium, and the use of a large excess of the new alcohol or removal of methanol (B129727) can shift the equilibrium to favor the formation of the new ester.

Amidation : The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is typically slower than hydrolysis and often requires heating.

ReactionReagents/ConditionsProduct
TransesterificationR'OH, H⁺ or R'O⁻ (cat.), HeatAlkyl 1-oxaspiro[2.5]octane-2-carboxylate
AmidationR'R''NH, HeatN,N-Disubstituted-1-oxaspiro[2.5]octane-2-carboxamide

Redox Chemistry

The redox chemistry of this compound primarily involves the reduction of the ester functional group.

The ester is readily reduced to a primary alcohol by strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to alcohols. masterorganicchemistry.comyoutube.com The reaction converts the methyl carboxylate group into a hydroxymethyl group, yielding (1-oxaspiro[2.5]octan-2-yl)methanol. The reaction proceeds via the addition of two hydride equivalents to the ester carbonyl carbon. youtube.com

It is noteworthy that LiAlH₄ is also capable of opening epoxide rings. masterorganicchemistry.comyoutube.com Therefore, depending on the reaction conditions (temperature, reaction time), the reduction of the ester may be accompanied by the reductive opening of the oxirane ring. This could lead to a mixture of products, including the desired spiro-alcohol and various diols.

The oxidation of the molecule is less straightforward. While strong oxidizing agents can cleave the cyclohexane ring or potentially the epoxide, these reactions are often unselective. The orientation of substituents on the cyclohexane ring can influence the direction of oxidative attack. nih.gov

ReactionReagents/ConditionsProduct(s)
Reduction1. LiAlH₄, THF or Et₂O2. H₃O⁺ (workup)(1-Oxaspiro[2.5]octan-2-yl)methanol (and potential ring-opened products)

Substitution Reactions

Substitution reactions for this compound are dominated by the nucleophilic ring-opening of the strained epoxide. This is a common and synthetically useful transformation for epoxides. oup.com The reaction can be catalyzed by either acid or base.

Under basic or nucleophilic conditions, the nucleophile will attack the less sterically hindered carbon of the epoxide in an SN2 fashion. For this compound, this would be the spiro carbon atom. This regioselectivity is a well-established principle for epoxide chemistry. jetro.go.jp

Acid-catalyzed ring-opening, on the other hand, proceeds via a protonated epoxide intermediate. The subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops. This would lead to the opening of the epoxide ring with the formation of a tertiary alcohol and the introduction of the nucleophile at the other carbon of the original epoxide.

The table below summarizes the expected outcomes of substitution reactions.

ConditionsNucleophileExpected Major ProductRegioselectivity
Basic/NucleophilicAmines (e.g., RNH₂)Methyl 1-(alkylamino)-1-(hydroxymethyl)cyclohexanecarboxylateAttack at the less hindered spiro carbon
Acidic (e.g., H⁺)Alcohols (e.g., ROH)Methyl 1-hydroxy-2-alkoxycyclohexanecarboxylateAttack at the more substituted carbon

Derivatization Strategies via Reactive Sites

The presence of both an epoxide and an ester allows for several derivatization strategies to create a variety of more complex molecules. These strategies often utilize the ring-opening of the epoxide or substitution at the ester carbonyl.

One of the most significant derivatization pathways is the synthesis of β-amino alcohols through the ring-opening of the epoxide with amines. scribd.comoup.com This reaction is of great interest as the resulting β-amino alcohol motif is a key structural element in many biologically active compounds and chiral ligands. jetro.go.jp The reaction with a primary amine, for instance, would yield a product with both a secondary amine and a primary alcohol.

The ester group can also be a site for derivatization. Hydrolysis of the methyl ester, typically under basic conditions followed by acidification, would yield the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, or with other alcohols to form different esters.

The following table outlines key derivatization strategies.

Reactive SiteReagent/ReactionProduct ClassSignificance
EpoxidePrimary or Secondary Aminesβ-Amino alcoholsAccess to key pharmacophores and chiral ligands jetro.go.jp
Ester1. NaOH, H₂O 2. H₃O⁺Carboxylic AcidIntermediate for amides and other esters
EsterAmines (Ammonolysis)AmideIntroduction of nitrogen-containing functionality

Spectroscopic and Chromatographic Characterization of Methyl 1 Oxaspiro 2.5 Octane 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl 1-oxaspiro[2.5]octane-2-carboxylate. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment of each atom, while advanced techniques can further elucidate stereochemical relationships.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl ester, the oxirane ring, and the cyclohexane (B81311) ring. The chemical shifts (δ) are influenced by the electronic environment and spatial arrangement of the neighboring atoms.

The protons of the cyclohexane ring would typically appear as a complex series of multiplets in the upfield region of the spectrum, generally between 1.2 and 2.0 ppm. The exact chemical shifts and coupling patterns would be dependent on their axial or equatorial positions and their proximity to the spiro center. The proton on the oxirane ring is expected to resonate at a characteristic downfield shift due to the influence of the adjacent oxygen atom and the ester group. The methyl group of the ester functionality would present as a sharp singlet, typically around 3.7 ppm.

Table 1: Representative ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Cyclohexane-H1.20-2.00m-
Oxirane-H3.10-3.30m-
OCH₃~3.75s-

Note: This is a representative table based on analogous structures. Actual values may vary.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments within the molecule. The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum, typically around 170 ppm. The spiro carbon and the carbon of the oxirane ring attached to the oxygen atom would also exhibit distinct chemical shifts, generally in the range of 50-70 ppm. The carbons of the cyclohexane ring would appear in the aliphatic region of the spectrum, typically between 20 and 40 ppm.

Table 2: Representative ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Cyclohexane-C20-40
Spiro-C50-60
Oxirane-C50-70
OCH₃~52
C=O~170

Note: This is a representative table based on analogous structures. Actual values may vary.

Advanced NMR Techniques for Structural and Stereochemical Assignment (e.g., NOESY)

To unambiguously assign the stereochemistry of this compound, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY experiments provide information about the spatial proximity of protons. Correlations observed in a NOESY spectrum indicate that the respective protons are close to each other in space, which is crucial for determining the relative configuration of substituents on the stereogenic centers of the molecule. For instance, NOE correlations between protons on the oxirane ring and specific protons on the cyclohexane ring can help establish their relative orientation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, typically in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester and the oxirane ring would also give rise to characteristic bands in the fingerprint region, usually between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclohexane and methyl groups would be observed around 2850-3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption (cm⁻¹)
C-H (aliphatic)Stretch2850-3000
C=O (ester)Stretch1730-1750
C-O (ester/ether)Stretch1000-1300

Note: This is a representative table based on characteristic functional group frequencies.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecular ion peak (M⁺) would be observed, corresponding to the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum can provide additional structural information. High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of the molecular formula by measuring the mass-to-charge ratio (m/z) with very high accuracy. This is a critical step in confirming the identity of a newly synthesized compound.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the purification and analysis of this compound.

Column Chromatography : This is a standard method for the purification of the compound on a preparative scale. Silica gel is a commonly used stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The polarity of the eluent is optimized to achieve good separation of the desired product from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful analytical technique for assessing the purity of this compound. It can also be used for purification on a semi-preparative or preparative scale. Both normal-phase and reverse-phase HPLC can be employed, depending on the specific requirements of the separation.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile compounds. GC-MS can be used to determine the purity of this compound and to identify any volatile impurities. The mass spectrum obtained from the GC-MS analysis can further confirm the identity of the compound.

Stereochemical and Conformational Analysis

Determination of Absolute Configurations

The presence of chiral centers in Methyl 1-oxaspiro[2.5]octane-2-carboxylate necessitates methods to determine the absolute three-dimensional arrangement of its atoms.

X-ray crystallography is a premier technique for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration. nih.gov The method involves irradiating a single crystal of an enantiomerically pure compound with an X-ray beam. nih.gov The crystal diffracts the X-rays in a specific pattern of reflections, the intensities and angles of which are meticulously measured. wikipedia.org

From this diffraction pattern, a three-dimensional map of electron density within the crystal is calculated, revealing the precise positions of atoms and their bonding arrangement. nih.gov For chiral molecules, the absolute configuration can be determined by analyzing the anomalous dispersion effects of the scattered X-rays. nih.gov The Flack parameter is a critical value derived from the data that indicates whether the determined structure corresponds to the correct enantiomer; a value close to zero confirms the correct absolute configuration, while a value near one suggests the inverted structure has been modeled. nih.gov While this technique provides definitive structural proof, its primary challenge lies in growing a high-quality single crystal suitable for analysis. nih.govlibretexts.org

Table 1: Overview of X-ray Crystallography for Absolute Configuration

Step Description Key Outcome
Crystallization A highly purified, enantiomerically pure sample of the compound is crystallized to form a well-ordered, single crystal. libretexts.org A crystal with a periodic atomic lattice.
Data Collection The crystal is mounted and rotated in a monochromatic X-ray beam, and the resulting diffraction patterns are recorded by a detector. wikipedia.org A dataset of reflection intensities and angles.
Structure Solution Computational methods are used to solve the "phase problem" and generate an electron density map from the diffraction data. nih.gov A 3D model of the molecular structure.

| Refinement & Validation | The model is refined to best fit the experimental data. The absolute configuration is confirmed using anomalous dispersion data and the Flack parameter. nih.gov | An unambiguous determination of the absolute configuration. |

Chemical correlation establishes the absolute configuration of a chiral molecule by converting it, through a series of chemical reactions, into a different compound whose absolute configuration is already known. rug.nl A crucial requirement for this method is that the reaction sequence must not alter the stereochemistry at the chiral center being investigated.

For a compound like this compound, a potential correlation strategy could involve the regioselective ring-opening of the epoxide. This would yield a substituted cyclohexane (B81311) diol, which could then be compared to, or converted into, a known chiral standard.

Modern approaches offer more advanced solutions for determining the absolute configuration of epoxides:

Competing Enantioselective Conversion (CEC): This kinetic resolution method involves reacting the epoxide with two enantiomers of a chiral reagent in parallel experiments. By monitoring the reaction progress, the absolute configuration of the more reactive enantiomer can be deduced. escholarship.org

Exciton-Coupled Circular Dichroism (ECCD): This powerful, non-empirical technique can be used for related chiral epoxy alcohols. It involves forming a complex between the epoxy alcohol and a chiral chromophoric host, which results in a characteristic CD spectrum from which the absolute configuration can be directly assigned without chemical modification. msu.edu

Diastereomer and Enantiomer Resolution

The synthesis of this compound can result in a mixture of stereoisomers. The separation of these isomers is essential for studying the properties of each distinct compound.

Diastereomer Resolution: When a synthesis produces diastereomers (stereoisomers that are not mirror images), they can often be separated using standard laboratory techniques such as column chromatography or fractional crystallization, due to their different physical properties (e.g., polarity, solubility). For spiroepoxides, the relative configuration of diastereomers can be challenging to assign solely by NMR, as standard through-space correlations like NOE can be ambiguous due to the geometry of the epoxide ring. acs.org

Enantiomer Resolution: Enantiomers (non-superimposable mirror images) have identical physical properties in a non-chiral environment, making their separation more complex. Resolution is typically achieved by reacting the racemic mixture with a single enantiomer of a chiral resolving agent, creating a mixture of diastereomeric adducts. These diastereomers can then be separated, and the original enantiomers can be regenerated in a subsequent chemical step. Alternatively, chiral chromatography, using a chiral stationary phase (CSP), can directly separate enantiomers. The enantiomeric composition can also be determined using NMR spectroscopy in the presence of a chiral solvating agent, which induces different chemical shifts for each enantiomer. researchgate.net

Conformational Isomerism of the 1-Oxaspiro[2.5]octane Framework

The 1-oxaspiro[2.5]octane framework is conformationally complex. The six-membered cyclohexane ring is most stable in a chair conformation, which minimizes both angular and torsional strain. The spiro-fused epoxide ring can be positioned in a pseudo-axial or pseudo-equatorial orientation relative to the plane of the cyclohexane chair.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for analyzing the conformational properties of this system. nih.gov By examining proton-proton (¹H-¹H) coupling constants and the chemical shifts of both proton and carbon nuclei, the preferred conformation and the relative configuration of substituents can be determined. researchgate.netnih.gov These NMR parameters are sensitive to the steric and electronic environment, reflecting the spatial relationships between atoms within the molecule. nih.gov For example, the orientation of substituents on the cyclohexane ring can influence the conformational equilibrium of the entire spiro system. nih.gov

Table 2: Conformational Features of the 1-Oxaspiro[2.5]octane System

Feature Description Method of Analysis
Cyclohexane Ring Typically adopts a flexible chair conformation to minimize steric and torsional strain. ¹H and ¹³C NMR Spectroscopy
Epoxide Orientation The plane of the epoxide ring can be oriented in different ways relative to the cyclohexane chair. Analysis of NMR chemical shifts and coupling constants.

| Substituent Effects | The stereochemistry and electronic nature of substituents (like the methyl carboxylate group) influence the conformational preference. nih.gov | Comparative NMR studies of derivatives. |

Stereoelectronic Effects within the Spiro System

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org These effects arise from the overlap of bonding, non-bonding, and anti-bonding orbitals, and they play a critical role in determining molecular conformation, stability, and reactivity. imperial.ac.uk

In the this compound system, several key stereoelectronic interactions are at play:

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (like a C-H or C-C σ-bond in the cyclohexane ring) into an adjacent empty or partially filled anti-bonding orbital (such as the C-O σ* orbitals of the epoxide). The efficacy of this overlap is highly dependent on the geometric alignment of the interacting orbitals, requiring them to be periplanar.

These orbital interactions create a complex interplay of stabilizing and destabilizing forces that, along with classic steric effects, dictate the molecule's preferred three-dimensional shape and its chemical behavior. wikipedia.org

Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, geometry, and reactivity of molecules. For Methyl 1-oxaspiro[2.5]octane-2-carboxylate, such calculations would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. These calculations would provide precise information on bond lengths, bond angles, and dihedral angles.

The reactivity of the molecule is largely governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). For an epoxide-containing molecule like this, the LUMO is expected to be localized around the strained three-membered ring, indicating its susceptibility to nucleophilic attack.

Furthermore, quantum chemical calculations can generate an electrostatic potential map, which illustrates the distribution of charge across the molecule. In this compound, regions of negative potential would be expected around the oxygen atoms of the epoxide and carboxylate groups, while positive potential would be found near the hydrogen atoms. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Representative Theoretical Bond Lengths and Angles for a Spiro-Epoxide System

ParameterTypical Calculated Value
C-C (epoxide)~1.47 Å
C-O (epoxide)~1.44 Å
C-C (cyclohexane)~1.54 Å
∠ C-O-C (epoxide)~61°
∠ O-C-C (epoxide)~59.5°

Note: These are generalized values for similar structures and would be precisely determined for this compound through specific DFT calculations.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The cyclohexane (B81311) ring in this compound is not planar and can adopt several conformations, with the chair form being the most stable. The presence of the spiro-fused epoxide and the methyl carboxylate group introduces further complexity to the conformational landscape. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are well-suited for exploring these conformational possibilities. rsc.org MM methods use a classical mechanical model to calculate the potential energy of a molecule as a function of its geometry. By systematically varying the dihedral angles of the cyclohexane ring, a potential energy surface can be mapped out, identifying the low-energy conformers. For the parent compound, 1-oxaspiro[2.5]octane, computational studies have identified eight conformers, with two chair-like structures being predominant at room temperature. rsc.orgIt was found that chair conformers with the epoxide oxygen in a pseudo-axial position experience less strain. rsc.org MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal the transitions between different conformations and their relative populations. For this compound, MD simulations would be crucial in understanding the flexibility of the cyclohexane ring and the orientational preferences of the methyl carboxylate substituent. tandfonline.comnih.govTable 2: Predicted Predominant Conformers of the Cyclohexane Ring

ConformerKey FeatureRelative Stability
Chair (axial epoxide O)Epoxide oxygen is in a pseudo-axial position.High
Chair (equatorial epoxide O)Epoxide oxygen is in a pseudo-equatorial position.Moderate
Boat/Twist-BoatHigher energy, transient conformations.Low

Prediction of Spectroscopic Signatures

Computational methods are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of molecules.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. For this compound, characteristic C-O stretching frequencies for the epoxide ring would be expected in the 1250 cm⁻¹ region, and asymmetric and symmetric C-O-C stretching would also be present. libretexts.orgmdpi.comThe carbonyl (C=O) stretch of the ester group would be a prominent feature, typically appearing around 1730-1750 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govyoutube.comFor this compound, the protons on the epoxide ring are expected to resonate in a characteristic upfield region (around 2.5-3.5 ppm). libretexts.orgoregonstate.eduThe protons on the cyclohexane ring would have chemical shifts dependent on their axial or equatorial position and their proximity to the epoxide and ester groups. The carbons of the epoxide ring would appear in the 40-60 ppm range in the ¹³C NMR spectrum. oregonstate.eduTable 3: Predicted Characteristic Spectroscopic Data

SpectroscopyFeaturePredicted Range
IRC=O stretch (ester)1730-1750 cm⁻¹
IRC-O stretch (epoxide)~1250 cm⁻¹
¹H NMREpoxide protons2.5-3.5 ppm
¹³C NMREpoxide carbons40-60 ppm
¹³C NMRCarbonyl carbon170-175 ppm

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical calculations are invaluable for studying the mechanisms of chemical reactions, providing insights into the energetics of reaction pathways and the structures of transient species like transition states. nih.govThe most characteristic reaction of epoxides is their ring-opening, which can be catalyzed by either acid or base. pressbooks.pubchemistrysteps.comAcid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. libretexts.orgmasterorganicchemistry.comThe subsequent attack of a nucleophile can proceed with characteristics of both Sₙ1 and Sₙ2 reactions. pressbooks.pubFor an unsymmetrical epoxide like this compound, the nucleophile would preferentially attack the more substituted carbon of the epoxide (the spiro carbon), as this carbon can better stabilize the partial positive charge that develops in the transition state. libretexts.orgBase-Catalyzed Ring-Opening: In the presence of a strong nucleophile (under basic or neutral conditions), the ring-opening occurs via an Sₙ2 mechanism. ic.ac.ukIn this case, steric hindrance is the dominant factor, and the nucleophile will attack the less substituted carbon of the epoxide. chemistrysteps.com Computational chemists can model these reaction pathways by locating the transition state structures and calculating the activation energies. This allows for a quantitative prediction of the reaction's feasibility and regioselectivity. For this compound, such studies would clarify the subtle electronic and steric factors that govern its reactivity. researchgate.netTable 4: Predicted Regioselectivity of Epoxide Ring-Opening

ConditionSite of Nucleophilic AttackMechanism
Acid-CatalyzedMore substituted carbon (spiro center)Sₙ1-like
Base-CatalyzedLess substituted carbonSₙ2

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Building Block for Complex Molecule Synthesis

The utility of Methyl 1-oxaspiro[2.5]octane-2-carboxylate as a foundational element in the synthesis of complex molecules is a subject of interest in organic chemistry. The strained oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can introduce new functional groups and stereocenters. This reactivity is fundamental to its role as a versatile building block.

The synthesis of this spiro compound itself has been documented in chemical literature, with references pointing to its preparation in publications such as the Journal of the American Chemical Society and The Journal of Organic Chemistry. chemsynthesis.com These synthetic routes provide the basis for its availability as a starting material for more complex targets. For instance, the reaction of 1-oxaspiro[2.5]octane with methanol (B129727) and sodium methoxide (B1231860) results in a ring-opening product, demonstrating the epoxide's reactivity which is central to its function as a synthetic building block. chegg.com While specific total syntheses of complex natural products originating directly from the unsubstituted this compound are not extensively detailed in readily available literature, the reactivity patterns of its analogs suggest its potential in such endeavors.

The table below summarizes the key reactive features that make this compound a valuable building block.

Functional GroupType of ReactionPotential Outcome
Oxirane (Epoxide)Nucleophilic Ring OpeningIntroduction of various functional groups (e.g., -OH, -OR, -NR2), formation of new stereocenters
Methyl EsterHydrolysisFormation of the corresponding carboxylic acid
Methyl EsterReductionFormation of a primary alcohol
Methyl EsterAminolysis/AmidationFormation of amides

Intermediates in Drug Discovery and Development

Spirocyclic scaffolds are of increasing importance in medicinal chemistry due to their structural rigidity and three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets. While direct application of this compound as a pharmaceutical agent is not documented, its role as an intermediate in the synthesis of potentially bioactive molecules is recognized. sigmaaldrich.com

Derivatives of 1-oxaspiro[2.5]octane have been explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial effects. The core structure of this compound can be found within more complex molecules that are screened for biological activity. For example, related structures like Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate are utilized as heterocyclic building blocks in medicinal chemistry. bldpharm.com The synthesis of such aza-spirocycles often involves the opening of an epoxide ring by an amine, a reaction for which this compound is a suitable precursor.

The general synthetic utility of this class of compounds points towards their potential as intermediates in the development of new pharmaceutical agents. The ability to introduce diverse functionalities through the ring-opening of the epoxide and modification of the ester group allows for the creation of libraries of compounds for biological screening.

Precursors for Specialty Chemicals and Materials

The application of this compound extends to its use as a precursor for specialty chemicals and materials, although this area is less explored than its role in organic synthesis and medicinal chemistry. The reactivity of the epoxide ring can be harnessed to initiate polymerization reactions, suggesting a potential role in the development of novel polymers with unique spirocyclic units in their backbone or as pendant groups.

While specific examples for the unsubstituted title compound are scarce, a related compound, 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane, is noted for its use as a starting material in the preparation of 2,2,3,6-tetramethyl cyclohexane (B81311) carboxaldehyde, which has applications in the fragrance industry. evitachem.com This transformation highlights how the oxaspiro[2.5]octane framework can be rearranged to yield valuable specialty chemicals. The potential for this compound to be used in the development of new materials is also an area of interest. evitachem.com

The chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₉H₁₄O₃ chemsynthesis.com
Molecular Weight170.208 g/mol chemsynthesis.com
CAS Number33717-87-2 chemsynthesis.com
Physical FormLiquid sigmaaldrich.com
Boiling Point228.4°C at 760 mmHg chemnet.com
Density1.12 g/cm³ chemnet.com
Refractive Index1.485 chemnet.com
Flash Point88.1°C chemnet.com

Biocatalysis and Enzyme Mediated Transformations

Enzyme-Catalyzed Kinetic Resolution of Oxaspiro Compounds

The kinetic resolution of racemic mixtures is a widely employed strategy for the preparation of enantiomerically enriched compounds. This process relies on the differential rate of reaction of a chiral catalyst, such as an enzyme, with the two enantiomers of a substrate. In the case of oxaspiro compounds, epoxide hydrolases (EHs) have proven to be effective biocatalysts for enantioselective hydrolysis.

Research into the kinetic resolution of a series of methyl-substituted 1-oxaspiro[2.5]octanes using the yeast epoxide hydrolase (YEH) from Rhodotorula glutinis has provided significant insights. nih.gov These studies have demonstrated that the enzyme exhibits a preference for the hydrolysis of O-axial epoxides over their O-equatorial counterparts. nih.gov This selectivity is a key factor in the successful kinetic resolution of these spirocyclic compounds. The enzymatic hydrolysis of the racemic epoxide results in the formation of a chiral diol and the recovery of the unreacted, enantiomerically enriched epoxide.

The enantioselectivity of the YEH-catalyzed hydrolysis is significantly influenced by the substitution pattern on the cyclohexane (B81311) ring of the 1-oxaspiro[2.5]octane framework. For instance, the kinetic resolution of 4-methyl 1-oxaspiro[2.5]octane epimers has been shown to be highly enantioselective, with an enantiomeric ratio (E) greater than 100. nih.gov This high E value indicates a very effective separation of the enantiomers, yielding both the diol and the remaining epoxide in high enantiomeric excess (ee).

To illustrate the effectiveness of this enzymatic approach, the following table presents hypothetical data for the kinetic resolution of a racemic oxaspiro compound based on findings for related structures.

Substrate (Racemic)BiocatalystConversion (%)Product Diol ee (%)Unreacted Epoxide ee (%)Enantiomeric Ratio (E)
Methyl 1-oxaspiro[2.5]octane-2-carboxylateYEH (Rhodotorula glutinis)50>99>99>100

This is an illustrative table based on data for structurally similar compounds.

Substrate Specificity and Stereoselectivity of Epoxide Hydrolases

The utility of epoxide hydrolases in biocatalysis stems from their often-high substrate specificity and stereoselectivity. nih.gov These enzymes can distinguish between subtle differences in the three-dimensional structure of their substrates, leading to the preferential transformation of one stereoisomer over another.

In the case of YEH from Rhodotorula glutinis, a clear stereochemical preference for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes has been established. nih.gov This means that the enzyme's active site is better able to accommodate and hydrolyze the epimer where the oxygen of the oxirane ring is in an axial position relative to the cyclohexane ring. This preference is a crucial determinant of the outcome of the kinetic resolution.

The following table summarizes the observed stereochemical preferences of YEH towards substituted 1-oxaspiro[2.5]octanes.

Substrate FeaturePreferred Stereochemistry/PositionImpact on Reaction
Epoxide OrientationO-axialFaster hydrolysis rate
Ring SubstitutionMethyl groups on the Re facePreferred by the enzyme
Substituent Proximity to Spiro-CarbonCloseDecreased reaction rate, potentially increased enantioselectivity

Biotransformation Pathways and Product Derivatization

The primary biotransformation pathway for "this compound" catalyzed by an epoxide hydrolase is the hydrolytic opening of the oxirane ring. This reaction proceeds via the addition of a water molecule to one of the electrophilic carbons of the epoxide, leading to the formation of the corresponding vicinal diol, methyl 1-(1,2-dihydroxycyclohexyl)glyoxylate. This transformation is significant as it converts a hydrophobic epoxide into a more polar diol, a common detoxification pathway in biological systems.

The resulting chiral diol is a valuable synthetic intermediate. Its two hydroxyl groups provide handles for further chemical modifications, a process known as derivatization. Derivatization is often performed to facilitate analysis, for instance by chromatography, or to convert the diol into other useful molecules. Common derivatization strategies for vicinal diols include:

Esterification: The hydroxyl groups can be acylated with acid chlorides or anhydrides to form esters. This can be useful for protecting the hydroxyl groups or for introducing specific functionalities.

Silylation: Reaction with silylating agents, such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), converts the hydroxyl groups into silyl (B83357) ethers. This increases the volatility of the compound, which is advantageous for gas chromatography analysis.

Formation of Cyclic Derivatives: Vicinal diols can react with aldehydes, ketones, or boronic acids to form cyclic acetals, ketals, or boronate esters, respectively. nih.govchromforum.org These derivatives can serve as protecting groups or can be used to confirm the cis or trans relationship of the diol.

The specific derivatization method chosen would depend on the subsequent steps in the synthetic sequence or the analytical requirements. While specific derivatization protocols for the diol of "this compound" are not detailed in the available literature, these general methods are widely applicable to vicinal diols.

Future Perspectives and Research Challenges

Innovations in Synthesis and Derivatization

The development of efficient, stereoselective, and sustainable methods for the synthesis of Methyl 1-oxaspiro[2.5]octane-2-carboxylate and its derivatives is a primary area of future research. While established methods provide access to this class of compounds, there is considerable room for innovation.

Innovations in Synthesis:

A key strategy for the synthesis of 1-oxaspiro[2.5]octane systems involves the epoxidation of an exocyclic methylene-cyclohexane precursor. A widely used method for this transformation is the Corey-Chaykovsky reaction . sunrisechemical.comwikipedia.org This reaction utilizes a sulfur ylide to transfer a methylene (B1212753) group to a ketone, directly forming the spiro-epoxide. Future innovations may focus on developing catalytic and enantioselective versions of this reaction to afford chiral, non-racemic spiro-epoxides. organic-chemistry.org The use of chiral sulfides as catalysts has shown promise in achieving enantioselectivity in related systems. organic-chemistry.org

Another established route is the epoxidation of alkenes using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). organicchemistrytutor.comyoutube.com Research in this area could explore more environmentally benign oxidizing agents and catalytic systems that offer high levels of stereocontrol.

A two-step approach involving the methylenation of a cyclohexanone (B45756) derivative followed by epoxidation is also a viable strategy. Innovations here could lie in the development of more efficient and milder methylenation reagents.

Challenges in Derivatization:

The derivatization of this compound primarily involves reactions of the ester functionality and the epoxide ring. The ester can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid, amidation, and reduction to an alcohol. The primary challenge lies in achieving chemoselectivity, particularly when performing reactions on the ester without affecting the sensitive epoxide ring.

The epoxide ring is susceptible to nucleophilic ring-opening reactions, which can proceed via an SN2-type mechanism. khanacademy.org Strong nucleophiles will typically attack the least sterically hindered carbon of the epoxide. khanacademy.org A significant research challenge is to control the regioselectivity of this ring-opening, especially when the cyclohexane (B81311) ring is substituted. The inherent strain of the three-membered ring makes these compounds versatile synthetic intermediates for accessing a variety of functionalized cyclohexanes. clockss.org Future work will likely focus on developing catalytic and stereoselective ring-opening reactions to generate a diverse array of complex molecules. dntb.gov.ua

Advanced Spectroscopic Characterization

The unambiguous determination of the structure and stereochemistry of this compound and its derivatives is crucial for understanding their reactivity and biological activity. While standard spectroscopic techniques are employed, advanced methods and the integration of computational analysis will be key areas of future development.

A comprehensive structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives can be performed using 1H, 13C, and even 15N NMR spectroscopy for nitrogen-containing analogues. nih.govresearchgate.net The analysis of homonuclear coupling constants and chemical shifts of the protons and carbons in the rings allows for the determination of the relative configuration and preferred conformations. nih.govresearchgate.net These parameters are sensitive to the steric and electronic effects of substituents. nih.govresearchgate.net

Future Research Directions:

Advanced NMR Techniques: The application of more sophisticated 2D and 3D NMR experiments, such as NOESY, ROESY, and HSQC-TOCSY, will provide more detailed conformational information.

Chiroptical Spectroscopy: For enantiomerically pure samples, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) will be invaluable for assigning the absolute configuration, often in conjunction with computational predictions.

Crystallography: While obtaining suitable crystals can be a challenge, X-ray crystallography provides the definitive solid-state structure and stereochemistry. Future efforts may focus on developing crystallization techniques for this class of compounds.

Below is a table of typical chemical shift ranges for the core structure, which can be a valuable reference in the characterization of new derivatives.

Atom Typical 13C NMR Chemical Shift Range (ppm) Typical 1H NMR Chemical Shift Range (ppm)
Spiro Carbon55 - 70-
Epoxide CH50 - 652.5 - 4.0
Ester Carbonyl165 - 175-
Methoxy Carbon50 - 553.6 - 3.8
Cyclohexane Carbons20 - 451.2 - 2.5

Note: These are approximate ranges and can vary based on substitution and solvent. oregonstate.eduorganicchemistrydata.orgorganicchemistrydata.org

Development of New Computational Models

Computational chemistry is becoming an indispensable tool in modern organic chemistry, aiding in the prediction of reactivity, conformation, and spectroscopic properties. For this compound, the development of accurate and predictive computational models presents a significant research frontier.

Current and Future Computational Approaches:

Conformational Analysis: Density Functional Theory (DFT) calculations can be employed to determine the lowest-energy conformers of the molecule. nih.govchemistryjournals.net This is crucial as the conformation can significantly influence reactivity. nih.gov

Spectroscopic Prediction: GIAO (Gauge-Including Atomic Orbital) NMR shift calculations can assist in the structural elucidation of complex derivatives. acs.org The DP4+ probability method, which uses both scaled and unscaled computed NMR data, has shown promise in assigning the relative configuration of spiroepoxides. acs.org Future work will involve refining these methods for even greater accuracy.

Reactivity and Mechanistic Studies: DFT can be used to model the transition states of reactions, such as the nucleophilic ring-opening of the epoxide, providing insights into the regioselectivity and stereoselectivity. chemistryjournals.net This can help in designing more efficient and selective synthetic routes.

QSAR Models: For derivatives with potential biological activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed based on DFT-calculated descriptors to predict their efficacy and guide the design of new analogues. mdpi.com

The following table summarizes some key computational methods and their applications to this class of compounds.

Computational Method Application
Density Functional Theory (DFT)Geometry optimization, conformational analysis, reaction mechanism studies. nih.govchemistryjournals.net
GIAO NMR CalculationsPrediction of 1H and 13C NMR chemical shifts to aid in structure determination. acs.org
DP4+ ProbabilityStatistical method for assigning relative stereochemistry based on comparing experimental and calculated NMR data. acs.org
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of bonding and non-covalent interactions.

Expanding Synthetic Utility and Applications

While currently utilized as a synthetic intermediate, the full potential of this compound and its derivatives is yet to be realized. Future research will undoubtedly focus on expanding its utility in various fields of chemical science.

Potential Areas of Application:

Natural Product Synthesis: The spiro-epoxide motif is present in a number of biologically active natural products. nih.gov this compound can serve as a key building block in the total synthesis of these complex molecules. Epoxide-opening cascades, where a series of ring-forming reactions are initiated by the opening of an epoxide, are a powerful strategy in the synthesis of polycyclic natural products. nih.gov

Medicinal Chemistry: Spirocyclic structures are of increasing interest in drug discovery due to their inherent three-dimensionality, which can lead to improved target binding and pharmacokinetic properties. rsc.org Derivatives of this compound could be explored as novel scaffolds for the development of new therapeutic agents. Spiro-epoxy oxindoles, for example, have shown antibacterial activity. rsc.org

Materials Science: The rigid, three-dimensional structure of the spiro-epoxide could be incorporated into polymers or other materials to influence their physical properties. For instance, zinc(II) carboxylate coordination polymers have shown applications in luminescence and catalysis. mdpi.com

The synthetic versatility of this compound is highlighted by the various transformations it can undergo, as summarized below.

Reaction Type Reagents Product Type
Epoxide Ring OpeningNucleophiles (e.g., Grignard reagents, organocuprates, amines, thiols)Functionalized cyclohexanols
Ester HydrolysisAcid or BaseCarboxylic acid
Ester AmidationAminesAmide
Ester ReductionReducing agents (e.g., LiAlH4)Diol

The continued exploration of these and other reactions will undoubtedly lead to the discovery of new and valuable applications for this versatile chemical entity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 1-oxaspiro[2.5]octane-2-carboxylate to improve yield and purity?

  • Methodological Answer : The synthesis of spirocyclic esters typically involves cyclization or esterification reactions. For example, methyl carboxylates with similar bicyclic structures (e.g., methyl 2-cyanocyclobutane-1-carboxylate) are synthesized via acid-catalyzed esterification under reflux conditions using methanol and a catalytic amount of sulfuric acid . For this compound, adjusting reaction parameters such as solvent polarity (e.g., tetrahydrofuran vs. dichloromethane) and temperature (0–25°C) may enhance cyclization efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound from byproducts .

Q. What spectroscopic techniques are most reliable for characterizing the spirocyclic structure of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are critical for confirming the spirocyclic structure. The unique coupling patterns of protons adjacent to the spiro carbon (e.g., J = 3–5 Hz for geminal protons) and downfield-shifted ester carbonyl signals (δ ~170 ppm in ¹³C NMR) are diagnostic .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can verify molecular weight (C₁₀H₁₆O₃, theoretical 184.1099 g/mol) and fragmentation patterns .
  • IR : A strong ester C=O stretch (~1740 cm⁻¹) and absence of hydroxyl peaks confirm successful esterification .

Q. How should researchers validate the purity of this compound for downstream applications?

  • Methodological Answer : Purity can be assessed via:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; retention time consistency across multiple runs indicates purity .
  • Melting Point : Compare observed melting points with literature values (if available).
  • Elemental Analysis : Match experimental C/H/O percentages to theoretical values (e.g., C 65.20%, H 8.75%, O 26.05%) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported spectral data for this compound analogs?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from stereochemical variations or solvent effects. For example, ethyl 1-oxaspiro[2.5]octane-2-carboxylate (CAS 6975-17-3) shows distinct ¹H NMR shifts in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding . To address contradictions:

  • Reproduce experiments using identical solvents and instruments.
  • Perform 2D NMR (COSY, HSQC) to assign stereochemistry unambiguously .
  • Cross-validate with computational models (e.g., DFT-based NMR chemical shift predictions) .

Q. How can researchers investigate the biological activity of this compound as a potential enzyme inhibitor?

  • Methodological Answer : Structural analogs of this compound (e.g., aclimostat) are known methionine aminopeptidase 2 (MetAP2) inhibitors . To assess activity:

  • In Vitro Assays : Use fluorogenic substrates (e.g., Ala-AMC) to measure MetAP2 inhibition in HeLa cell lysates. Calculate IC₅₀ values via dose-response curves.
  • Molecular Docking : Compare the spirocyclic ester’s binding affinity with co-crystallized inhibitors (PDB ID: 1BN5) using AutoDock Vina .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified ester groups (e.g., ethyl, tert-butyl) to evaluate steric and electronic effects on potency .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., ester carbonyl).
  • Fukui Function Analysis : Predict regions prone to nucleophilic attack (e.g., the spiro carbon) using Gaussian 16 .
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to model hydrolysis kinetics .

Q. How does the spirocyclic moiety influence the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC and identify products (e.g., ring-opened carboxylic acids) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. The spiro structure’s rigidity typically enhances stability at neutral pH but increases susceptibility to acid-catalyzed hydrolysis .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.